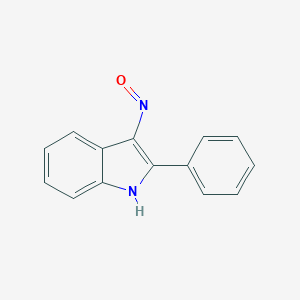

3-nitroso-2-phenyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitroso-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRIMXDIYQGPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999736 | |

| Record name | 3-Nitroso-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-45-2 | |

| Record name | NSC400618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitroso-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Indole and Nitroso Functional Groups in Organic Synthesis and Heterocyclic Chemistry

The indole (B1671886) scaffold is a cornerstone in organic and medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netirjmets.comnih.govrsc.org Its prevalence stems from its versatile reactivity and biological significance. researchgate.netirjmets.com The electron-rich nature of the indole ring system makes it susceptible to electrophilic substitution, particularly at the C3 position. irjmets.comnih.gov This inherent reactivity has led to the development of a vast array of synthetic methodologies for its construction and functionalization, including classical methods like the Fischer and Bartoli indole syntheses, as well as modern transition-metal-catalyzed C-H activation and cross-coupling reactions. researchgate.netirjmets.comrsc.org The ability to modify the indole core at various positions (N1, C2, C3, etc.) allows for the fine-tuning of its electronic and steric properties, making it a privileged scaffold in drug discovery. researchgate.netresearchgate.net

Similarly, the nitroso functional group (–N=O) is a versatile and reactive moiety in organic synthesis. wikipedia.orgrsc.org Nitroso compounds can act as both electrophiles and nucleophiles and are key intermediates in a variety of important transformations. rsc.org They participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, and are involved in named reactions like the Barton and Baeyer–Emmerling indole synthesis. wikipedia.org The nitroso group's ability to be introduced into molecules through various methods, including the oxidation of hydroxylamines or the reduction of nitro compounds, and its subsequent reactivity make it a valuable tool for constructing complex nitrogen-containing heterocycles. wikipedia.orgchemeurope.com In some synthetic strategies, the nitroso group can also function as a directing group, facilitating regioselective C-H bond functionalization. organic-chemistry.orgresearchgate.net

Contextualization of 3 Nitroso 2 Phenyl 1h Indole Within the Broader Class of Nitrosoindole Derivatives

3-Nitroso-2-phenyl-1H-indole belongs to the family of nitrosoindoles, which are indole (B1671886) derivatives bearing a nitroso group. The position of the nitroso group on the indole ring significantly influences the compound's properties and reactivity. In the case of 3-nitrosoindoles, the nitroso group is attached to the C3 position, a site of high electron density in the indole ring.

The synthesis of 3-nitrosoindoles can be achieved through various methods. One notable approach involves a Rh(III)-catalyzed one-pot reaction from N-nitrosoanilines and sulfoxonium ylides. organic-chemistry.orgacs.org This method utilizes the N-nitroso group as both a directing group for C-H activation and as an internal nitrosation agent, leading to the formation of the 3-nitrosoindole core through a cascade of reactions including acylmethylation, nitroso migration, and cyclization. organic-chemistry.orgacs.org Another method involves the reaction of N-methyl-2-phenyl-1H-indole with sodium nitrite (B80452) and potassium persulfate, which can selectively yield the N-methyl-3-nitroso-2-phenyl-1H-indole under specific conditions. sci-hub.se

Structurally, this compound is distinct from its N-nitroso isomers. It is important to note the tautomeric relationship with the corresponding oxime, 2-phenyl-3H-indol-3-one oxime, with which it can exist in equilibrium. nih.gov The presence of the phenyl group at the C2 position influences the electronic properties and steric environment of the molecule.

Overview of Key Research Areas Pertaining to 3 Nitroso 2 Phenyl 1h Indole

Direct Functionalization of Indole Nuclei to Afford 3-Nitroso Compounds

Direct C3-nitrosation of the indole core represents a primary strategy for synthesizing 3-nitrosoindoles. This approach leverages the inherent nucleophilicity of the C3 position of the indole ring.

Regioselective C3-Nitrosation Protocols

A mild and selective method for the C3-nitrosation of indoles involves the use of sodium nitrite (B80452) (NaNO₂) with potassium persulfate (K₂S₂O₈) as an oxidant. sci-hub.se This transition-metal-free protocol allows for the direct and efficient synthesis of 3-nitrosoindoles. sci-hub.se

For instance, the reaction of N-methyl-2-phenyl-1H-indole with NaNO₂ and K₂S₂O₈ in DMF at 80°C for a short duration (5 minutes) yields N-methyl-3-nitroso-2-phenyl-1H-indole in good yield. sci-hub.se Prolonging the reaction time can lead to the decomposition of the nitroso product. sci-hub.se This method is particularly effective for N-methyl-2-arylindoles, where the N-methyl group prevents the tautomerization to an oxime and subsequent oxidation to a 3-nitroindole, which is observed with unprotected (NH)-indoles. sci-hub.se The presence of a stabilizing group at the C2 position, such as a phenyl group, is beneficial for the stability of the resulting 3-nitrosoindole. sci-hub.se

Another approach involves the nitrosation of indoles in a slightly acidic environment, which can lead to the formation of 1H-indazole-3-carboxaldehyde derivatives through a multistep pathway initiated by the nitrosation at the C3 position. rsc.org

Table 1: Regioselective C3-Nitrosation of N-methyl-2-arylindoles sci-hub.se

| Entry | Aryl Substituent (at C2) | Product | Yield (%) |

| 1 | Phenyl | N-methyl-3-nitroso-2-phenyl-1H-indole | 67 |

| 2 | 4-Methylphenyl | N-methyl-3-nitroso-2-(p-tolyl)-1H-indole | 72 |

| 3 | 4-Bromophenyl | N-methyl-3-nitroso-2-(4-bromophenyl)-1H-indole | 65 |

| 4 | 4-Chlorophenyl | N-methyl-3-nitroso-2-(4-chlorophenyl)-1H-indole | 68 |

| 5 | 4-Cyanophenyl | N-methyl-3-nitroso-2-(4-cyanophenyl)-1H-indole | 55 |

| 6 | 4-Nitrophenyl | N-methyl-3-nitroso-2-(4-nitrophenyl)-1H-indole | 52 |

Reaction conditions: N-methyl-2-arylindole (1 equiv), NaNO₂ (2 equiv), K₂S₂O₈ (1 equiv), DMF, 80°C, 5 min.

Radical-Mediated Nitrosation and Competing Transformations

The reaction between NaNO₂ and K₂S₂O₈ proceeds through a radical mechanism. sci-hub.se Thermal decomposition of K₂S₂O₈ generates sulfate (B86663) radical anions, which then react with NaNO₂ to produce nitrogen dioxide (NO₂) radicals. sci-hub.se The NO₂ radical can exist in dimeric forms, and the nucleophilic attack of the electron-rich C3 position of the indole on the nitrosyl nitrogen of these dimers leads to the formation of the 3-nitroso compound. sci-hub.se

A key competing transformation in these reactions is the oxidation of the initial 3-nitrosoindole product. sci-hub.se For indoles with an unprotected N-H, the 3-nitroso derivative can tautomerize to the corresponding oxime, which is then further oxidized to the 3-nitroindole under the reaction conditions. sci-hub.se This is why N-protected indoles, such as N-methyl-2-phenyl-1H-indole, are crucial for isolating the 3-nitroso product. sci-hub.se In some cases, particularly with electron-rich indoles, oxidation of the indole ring itself can occur, leading to products like N-methylisatin. sci-hub.se

Annulation and Cascade Cyclization Strategies for the Indole Skeleton with Nitroso Moiety Installation

Annulation and cascade reactions provide alternative and often more complex routes to 3-nitrosoindoles, building the indole ring system and introducing the nitroso group in a concerted or sequential manner.

Rhodium(III)-Catalyzed Tandem Acylmethylation/Nitroso Migration/Cyclization

A novel, one-pot synthesis of 3-nitrosoindoles has been developed using a Rhodium(III)-catalyzed tandem reaction. organic-chemistry.orgacs.org This method starts from readily available N-nitrosoanilines and sulfoxonium ylides. organic-chemistry.orgacs.org The process involves an initial acylmethylation, followed by a trifluoroacetic acid (TFA)-mediated nitroso group migration and cyclization. organic-chemistry.orgnih.gov

A key feature of this methodology is the dual role of the N-nitroso group, which acts as both a directing group for regioselective C-H activation and as an internal nitrosating agent. organic-chemistry.orgnih.gov The reaction is scalable and avoids the need for external oxidants, with byproducts being limited to dimethyl sulfoxide (B87167) (DMSO) and water, contributing to high atom economy. organic-chemistry.orgacs.org The optimal catalytic system often involves [Cp*RhCl₂]₂ and a silver salt like Ag₂CO₃, with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent. organic-chemistry.orgacs.org The reaction demonstrates good tolerance to a variety of functional groups on both the N-nitrosoaniline and the sulfoxonium ylide. organic-chemistry.org

The proposed mechanism involves the coordination of the sulfoxonium ylide to the rhodium center, followed by α-elimination of DMSO to form a rhodium-carbene species. acs.orgacs.org Migratory insertion and protonolysis release an acylmethylated intermediate. acs.orgacs.org Subsequently, TFA facilitates the cleavage of the N-N bond, releasing a nitrosonium ion (NO⁺), which then undergoes electrophilic substitution at the electron-rich C3 position of the newly formed indole ring. acs.orgacs.org

Table 2: Rh(III)-Catalyzed Synthesis of 3-Nitrosoindoles acs.org

| N-Nitrosoaniline Substituent (R¹) | Sulfoxonium Ylide Substituent (R²) | Product | Yield (%) |

| H | Phenyl | This compound | 93 |

| 4-Me | Phenyl | 5-methyl-3-nitroso-2-phenyl-1H-indole | 85 |

| 4-OMe | Phenyl | 5-methoxy-3-nitroso-2-phenyl-1H-indole | 82 |

| 4-Cl | Phenyl | 5-chloro-3-nitroso-2-phenyl-1H-indole | 88 |

| H | 4-Chlorophenyl | 2-(4-chlorophenyl)-3-nitroso-1H-indole | 86 |

| H | 4-Bromophenyl | 2-(4-bromophenyl)-3-nitroso-1H-indole | 89 |

Reaction conditions: N-nitrosoaniline (0.1 mmol), sulfoxonium ylide (0.15 mmol), [CpRhCl₂]₂ (5 mol%), Ag₂CO₃ (20 mol%), HFIP, 40°C, then TFA.*

Reductive Annulation of Nitrosoaromatics with Alkynes

The synthesis of indole structures can be achieved through the reductive annulation of nitrosoaromatics with alkynes. acs.orgnih.gov This method can produce 3-substituted indoles with high regioselectivity. acs.org Two main processes have been developed: a catalytic reaction using [Cp*Ru(CO)₂]₂ under a carbon monoxide atmosphere, and a two-step sequence involving an uncatalyzed reaction of the nitrosoaromatic with an alkyne followed by reduction of the intermediate adduct. acs.orgacs.org

In the catalytic variant, heating a nitrosoarene and an alkyne with the ruthenium catalyst results in the formation of the corresponding indole. acs.org For example, the reaction of nitrosobenzene (B162901) with phenylacetylene (B144264) yields 3-phenylindole. acs.org It is proposed that nitrosoarenes are key intermediates in the broader catalytic reductive annulation of nitroarenes to indoles. acs.org Gold-catalyzed versions of this reaction have also been reported, using AuCl with a reducing agent like sodium borohydride (B1222165) to convert an N-hydroxyindole intermediate to the final indole product. chinayyhg.com While these methods primarily yield indoles, the initial adducts before reduction can be N-hydroxyindoles, which are structurally related to the tautomeric form of 3-nitrosoindoles (indole-3-one oximes).

Approaches Involving Sulfoxonium Ylides as Key Reagents

As detailed in section 2.2.1, sulfoxonium ylides are crucial reagents in the Rh(III)-catalyzed synthesis of 3-nitrosoindoles from N-nitrosoanilines. organic-chemistry.orgacs.org In this cascade reaction, the sulfoxonium ylide serves as the source of the acylmethyl group that ultimately forms part of the indole's pyrrole (B145914) ring. organic-chemistry.orgacs.org The reaction's versatility is enhanced by the wide range of sulfoxonium ylides that can be employed, allowing for the synthesis of 3-nitrosoindoles with diverse substituents at the 2-position. organic-chemistry.org The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl moiety of the sulfoxonium ylide. organic-chemistry.orgacs.org The sulfoxonium ylide essentially acts as a carbene precursor after reacting with the rhodium catalyst. acs.orgacs.org

Synthesis from Advanced Precursors

Modern synthetic strategies have increasingly moved towards efficiency and atom economy, employing advanced precursors that allow for complex transformations in fewer steps. The following sections explore the synthesis of 3-nitrosoindoles and related compounds from N-nitrosoanilines and precursors derived from nitro-substituted alkenes and cyclohexanones.

Transformation of N-Nitrosoaniline Derivatives

A novel and efficient one-pot methodology for synthesizing 3-nitrosoindoles has been developed utilizing N-nitrosoanilines and sulfoxonium ylides. acs.org This process involves a rhodium(III)-catalyzed tandem sequence, highlighting the dual functionality of the N-nitroso group as both a directing group and an internal nitrosating agent. acs.orggoogle.com

The reaction proceeds via an initial Rh(III)-catalyzed C-H activation of the N-nitrosoaniline at the ortho-position, followed by acylmethylation through a reaction with a sulfoxonium ylide. google.com This intermediate then undergoes a cascade reaction mediated by trifluoroacetic acid (TFA), which involves the cleavage of the N–N bond, cyclization, and a subsequent nitroso group migration to yield the final 3-nitrosoindole product. acs.orggoogle.com This synthetic route is notable for its operational simplicity, scalability, and the avoidance of harsh external oxidants, producing water and DMSO as byproducts. acs.org

The versatility of this method is demonstrated by its tolerance for a range of substituents on both the N-nitrosoaniline and the acyl sulfur ylide, allowing for the synthesis of a diverse library of 3-nitrosoindole derivatives. google.com The N-nitroso moiety has been increasingly recognized as a powerful directing group in various transition-metal-catalyzed C-H functionalization reactions to produce a variety of heterocyclic scaffolds. researchgate.netmdpi.comfrontiersin.org

Table 1: Synthesis of 3-Nitrosoindole Derivatives from N-Nitrosoanilines This interactive table summarizes the scope of the Rh(III)-catalyzed reaction between various N-nitrosoanilines and sulfoxonium ylides.

| N-Nitrosoaniline Derivative (R1, R2) | Sulfoxonium Ylide (R3) | Product | Yield (%) |

| R1=H, R2=Methyl | Phenyl | 1-methyl-3-nitroso-2-phenyl-1H-indole | 85% |

| R1=4-Methyl, R2=Methyl | Phenyl | 1,5-dimethyl-3-nitroso-2-phenyl-1H-indole | 82% |

| R1=4-Methoxy, R2=Methyl | Phenyl | 5-methoxy-1-methyl-3-nitroso-2-phenyl-1H-indole | 78% |

| R1=4-Fluoro, R2=Methyl | Phenyl | 5-fluoro-1-methyl-3-nitroso-2-phenyl-1H-indole | 80% |

| R1=4-Chloro, R2=Methyl | Phenyl | 5-chloro-1-methyl-3-nitroso-2-phenyl-1H-indole | 77% |

| R1=H, R2=Methyl | 4-Methylphenyl | 1-methyl-3-nitroso-2-(p-tolyl)-1H-indole | 83% |

| R1=H, R2=Methyl | 4-Methoxyphenyl | 2-(4-methoxyphenyl)-1-methyl-3-nitroso-1H-indole | 75% |

| R1=H, R2=Ethyl | Phenyl | 1-ethyl-3-nitroso-2-phenyl-1H-indole | 81% |

Routes from Nitro-Substituted Alkenes and Cyclohexanone (B45756) Derivatives

An alternative pathway to indole structures involves the use of precursors synthesized from nitro-substituted alkenes and cyclohexanone derivatives. researchgate.net This strategy typically involves the initial formation of a Michael adduct, which then undergoes a reductive cyclization to construct the indole core.

The key starting materials for this route are 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives, which can be readily prepared through the Michael addition of a cyclohexanone to a β-nitrostyrene. researchgate.net A highly efficient one-pot synthesis has been developed to convert these precursors into 3-substituted indoles using a palladium on carbon (Pd/C) catalyst. researchgate.net The transformation is carried out by treating the nitro-cyclohexanone adduct with hydrogen (H2) as a hydrogen donor, followed by the exchange of H2 with an alkene, such as ethylene, which acts as a hydrogen acceptor. researchgate.net This procedure facilitates an intramolecular reductive cyclization. The nitro group is reduced to an amine, which subsequently condenses with the cyclohexanone carbonyl group, leading to the formation of a tetrahydroindole intermediate that aromatizes to the final indole product.

The synthesis of the requisite precursors, such as 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, has been thoroughly documented, involving the electrophilic alkylation of indoles with nitroalkenes in acetic acid. nih.gov These precursors are structurally analogous to the cyclohexanone adducts and undergo similar cyclization principles.

Table 2: Synthesis of Indole Analogs from Nitro-Substituted Precursors This interactive table presents examples of indole synthesis starting from precursors derived from nitroalkenes.

| Precursor | Reaction Conditions | Product | Yield (%) | Reference |

| 2-Phenyl-3-(2-nitro-1-phenylethyl)-1H-indole | POCl3, NEt3, Benzene (B151609) | 2-(2-phenyl-1H-indol-3-yl)-2-phenylacetonitrile | 72% | nih.gov |

| 2-(2-Nitro-1-phenylethyl)cyclohexanone | Pd/C, H2 then CH2=CH2 | 3-Phenyl-4,5,6,7-tetrahydro-1H-indole | High | researchgate.net |

| 2-(p-Tolyl)-3-(2-nitro-1-phenylethyl)-1H-indole | Acetic Acid | 2-(p-Tolyl)-3-(2-nitro-1-phenylethyl)-1H-indole | 74% | nih.gov |

| 2-Phenyl-3-(1-(2-methoxyphenyl)-2-nitroethyl)-1H-indole | Acetic Acid | 2-Phenyl-3-(1-(2-methoxyphenyl)-2-nitroethyl)-1H-indole | 60% | nih.gov |

| 2-(4-Methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | Acetic Acid | 2-(4-Methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | 86% | nih.gov |

Intrinsic Reactivity of the Nitroso Group in Indole Systems

The nitroso group (–N=O) is a versatile functional group known to participate in a wide array of chemical transformations. In the context of the indole scaffold, its reactivity is modulated by the electron-rich nature of the heterocyclic ring.

While direct studies on the transnitrosation potential of this compound are not extensively documented, research on related N-nitrosoindoles provides a valuable model for understanding this reactivity. N-nitrosoindoles have been shown to efficiently transfer their nitroso group to nucleophilic targets such as purine (B94841) nucleotides and 2'-deoxyguanosine (B1662781) under physiological pH conditions. nih.gov This process, known as transnitrosation, is believed to be a key mechanism through which certain N-nitroso compounds exert genotoxicity, in contrast to the DNA alkylation pathway common to many other N-nitrosamines. nih.govresearchgate.net

The proposed mechanism involves an initial transfer of the nitroso group to nucleophilic sites on the purine bases. nih.gov For instance, reaction with 2'-deoxyguanosine can lead to several outcomes:

Depurination: Transfer of the nitroso group to a nitrogen atom on the purine ring can destabilize the glycosidic bond, leading to the cleavage of the base from the sugar-phosphate backbone. researchgate.net

Deamination: Transnitrosation to the exocyclic amino group of guanine (B1146940) can lead to the formation of xanthine. nih.gov

Formation of Oxanine: A novel guanine analog, oxanine, can also be formed. nih.govresearchgate.net

These reactions highlight a significant pathway for DNA damage induced by nitrosoindoles, proceeding through the electrophilic character of the nitroso group. nih.govresearchgate.net

The electrochemical properties of this compound have not been extensively detailed in the literature. However, the redox behavior of related structures, such as nitrosobenzene and various indole derivatives, can offer insights. Nitrosobenzene, for example, undergoes reversible reduction in two one-electron steps in aprotic media to form the radical anion and then the dianion. utexas.edu

Studies on indole-based sulfonamides have shown that these compounds exhibit a well-defined oxidation peak, indicating that the indole ring is susceptible to oxidation. nih.gov The oxidation potential is influenced by the nature of substituents on the indole ring. nih.gov Cyclic voltammetry is a key technique used to determine the redox potentials of such compounds, which correspond to the formation of species like N-oxoammonium cations from nitroxide radicals. anu.edu.auals-japan.com The redox potential (Eh) is a measure of a substance's tendency to acquire electrons and be reduced. ku.edu It is plausible that the nitroso group in this compound can be reduced, while the indole nucleus can be oxidized. A rhodium(III)-catalyzed redox-neutral synthesis of indenones from 2-aryl-3-nitrosoindoles and alkynes has been reported, which involves redox processes centered on the metal catalyst and the organic substrates. researchgate.net

Reactivity of the Indole Nucleus in this compound

Nucleophilic Addition and Subsequent Rearrangement Processes (e.g., 1,3-Migration)

The reactivity of the nitroso group at the C3 position of the 2-phenyl-1H-indole core makes it susceptible to nucleophilic attack, particularly when activated. Research has demonstrated that this compound, upon activation with an acylating agent like benzoyl chloride, readily reacts with various nucleophiles. This initial reaction is typically a 1,2-addition of the nucleophile to the nitroso group. rsc.orgresearchgate.net

A significant transformation that follows this nucleophilic addition is a rearrangement process, specifically a 1,3-nucleophilic migration. rsc.org This rearrangement occurs under acidic conditions. The process begins with the activation of the this compound, which enhances the electrophilicity of the nitroso nitrogen. Nucleophiles, such as indole and indolizine derivatives, then attack this activated nitrogen atom. researchgate.net The resulting adduct, formed via 1,2-addition, is not always stable and can undergo a subsequent acid-catalyzed 1,3-migration of the nucleophilic group. rsc.orgresearchgate.net

This reactivity pattern has been explored using a variety of indole and indolizine nucleophiles, leading to the formation of rearranged products which can be isolated as pure green crystals. researchgate.net The efficiency and pathway of the reaction can be influenced by the nucleophilicity of the attacking species. In some cases, the nucleophilic addition and rearrangement compete with electron transfer processes, which can lead to the formation of dimers of the nucleophile. researchgate.net

A study involving 1-methyl-2-phenyl-3-nitrosoindole activated with benzoyl chloride and reacting with various nucleophiles provided insight into these transformations. The products isolated after the reaction sequence confirmed the occurrence of a 1,3-migration. rsc.orgresearchgate.net

| Nucleophile (NuH) | Resulting Product Structure after Addition and 1,3-Migration | Reference |

|---|---|---|

| Indole | Product of 1,2-addition followed by 1,3-nucleophilic migration | rsc.org |

| Indolizine | Product of 1,2-addition followed by 1,3-nucleophilic migration | rsc.org |

| 2-Phenylindolizin-3-yl | Corresponding rearranged product | researchgate.net |

| 2-Phenyl-3-methylindolizin-1-yl | Corresponding rearranged product | researchgate.net |

| 1-Methyl-2-(4-methylphenyl)indolizin-3-yl | Corresponding rearranged product | researchgate.net |

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetic and thermodynamic parameters of reactions involving nitroso-indole species and their precursors are crucial for understanding reaction mechanisms and predicting product formation. Studies on related nitrosoarene reactions provide a framework for the anticipated behavior of this compound.

Kinetic investigations into the formation of N-hydroxyindoles from the thermal reaction of nitrosoarenes and alkynes show the reaction is first order in each reactant. acs.orgnih.gov The reaction rates are sensitive to the electronic nature of substituents on both the nitrosoarene and the alkyne. For instance, in the reaction of para-substituted nitrosoarenes (4-X-C₆H₄NO) with phenylacetylene, electron-withdrawing groups (e.g., -NO₂) on the nitrosoarene accelerate the reaction, as indicated by a positive Hammett reaction constant (ρ = +0.4). acs.orgnih.gov Conversely, in the reaction of p-nitronitrosobenzene with para-substituted arylalkynes (4-Y-C₆H₄C≡CH), electron-donating groups on the alkyne lead to faster reactions, indicated by a negative Hammett constant (ρ = -0.9). acs.orgnih.gov

| Reaction Series | Hammett Constant (ρ) | Effect of Substituent | Reference |

|---|---|---|---|

| 4-X-C₆H₄NO + Phenylacetylene | +0.4 | Electron-withdrawing groups (X) accelerate the reaction. | acs.orgnih.gov |

| p-Nitro-nitrosobenzene + 4-Y-C₆H₄C≡CH | -0.9 | Electron-donating groups (Y) accelerate the reaction. | acs.orgnih.gov |

Kinetic isotope effect (KIE) studies offer further mechanistic details. For the reaction between nitrosobenzene and phenylacetylene, the KIE for C₆H₅NO/C₆D₅NO was found to be 1.1 (±0.1), and similarly, the KIE for PhC≡CH/PhC≡CD was 1.1 (±0.1). nih.gov These small, near-unity KIE values suggest that C-H or N-H bond cleavage is not the rate-determining step of the reaction. nih.gov

From a thermodynamic perspective, computational studies using density functional theory (DFT) have been employed to calculate the activation barriers for such reactions. The reaction of nitrosobenzene (PhNO) with alkynes (Z−C≡CH) shows that conjugating substituents on the alkyne lower the activation barrier, facilitating the reaction. acs.org

| Substituent (Z) | Activation Barrier (kcal/mol) | Reference |

|---|---|---|

| -H | 19.0 | acs.orgnih.gov |

| -Ph | 15.8 | acs.orgnih.gov |

| -C(O)H | 13.0 | acs.orgnih.gov |

Furthermore, kinetic studies on the nitrosation of 3-substituted indoles reveal that the reaction exists as an equilibrium between the indole derivative and nitrous acid, and the corresponding 1-nitroso derivative. rsc.org The rates of these reactions show an unusual insensitivity to the acidity of the medium and are not catalyzed by typical nitrosation catalysts like halides. rsc.org This atypical behavior points towards a distinct reaction mechanism compared to other N-nitrosation reactions. rsc.org The determination of rate constants for both the forward (nitrosation) and reverse (denitrosation) reactions, along with the equilibrium constants, provides a comprehensive thermodynamic and kinetic profile for the C-N bond formation and cleavage at the indole nitrogen. rsc.org

Advanced Spectroscopic and Structural Characterization of 3 Nitroso 2 Phenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-nitroso-2-phenyl-1H-indole. Due to the tautomeric equilibrium, the observed spectra can be complex, potentially showing signals for both the nitroso and the more stable oxime form, depending on the solvent and temperature.

For the 2-phenyl-3H-indol-3-one oxime tautomer, the ¹H-NMR spectrum is expected to feature a downfield singlet for the oxime proton (-NOH) above 11.0 ppm, and another singlet for the indole (B1671886) N-H proton. mdpi.com The aromatic protons on the fused benzene (B151609) ring and the C2-phenyl group would appear as complex multiplets in the typical aromatic region (approximately 7.0-8.0 ppm).

In the ¹³C-NMR spectrum, the most characteristic signal would be the C=N carbon of the oxime group. The carbons of the phenyl and indole rings would resonate in the aromatic region (approx. 110-140 ppm).

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Indole N-H | > 11.0 (singlet) | - | Broad signal, exchangeable with D₂O. |

| Oxime O-H | > 11.0 (singlet) | - | Broad signal, characteristic of oximes. mdpi.com |

| Aromatic C-H (Indole/Phenyl) | 7.0 - 8.0 (multiplets) | 110 - 140 | Complex pattern due to coupling. mdpi.com |

| C=N (Oxime) | - | ~144 | Characteristic signal for oxime carbon. mdpi.com |

| C-3 | - | ~108 | Shielded carbon at position 3. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular mass of a compound, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₄H₁₀N₂O.

The calculated exact mass for the neutral molecule [M] is 222.07931 Da. nih.gov In HRMS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode, with a predicted exact mass of 223.08659 Da.

Fragmentation analysis via tandem mass spectrometry (MS/MS) would reveal characteristic losses that can help confirm the structure. For the 3-nitroso tautomer, expected fragmentation would include the loss of the nitroso radical (•NO, 30 Da) or nitric oxide (NO). For the more stable oxime tautomer, a characteristic fragmentation pathway would involve the loss of a hydroxyl radical (•OH, 17 Da). Both tautomers would likely exhibit fragmentation of the indole core and the loss of the phenyl group.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀N₂O | nih.gov |

| Calculated Exact Mass [M] | 222.07931 Da | nih.gov |

| Calculated Exact Mass [M+H]⁺ | 223.08659 Da | - |

X-ray Diffraction Crystallography for Definitive Solid-State Structural Elucidation

X-ray diffraction crystallography on a single crystal provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A published crystal structure for this compound or its oxime tautomer was not identified in the reviewed scientific literature. However, analysis of related compounds, such as other indole oxime derivatives, allows for a detailed prediction of its solid-state characteristics. mdpi.comacs.org

It is expected that the compound would crystallize as the more stable 2-phenyl-3H-indol-3-one oxime tautomer. Key structural features would include:

Planarity: The indole ring system itself is largely planar. The C2-phenyl ring would likely be twisted out of this plane to minimize steric hindrance. mdpi.com

Hydrogen Bonding: The oxime group is both a hydrogen bond donor (via the -OH) and acceptor (via the nitrogen). This would facilitate the formation of strong intermolecular hydrogen bonds, likely leading to the creation of centrosymmetric dimers or extended chains in the crystal lattice. mdpi.comacs.org

| Structural Feature | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Dominant Tautomer | Oxime form | Higher stability |

| Intermolecular Interactions | O-H···N hydrogen bonding | Studies on related oximes mdpi.comacs.org |

| Crystal Packing | Formation of dimers or catemers | Prevalence in oxime crystal structures mdpi.com |

| Conformation | Non-coplanar phenyl and indole rings | Minimization of steric strain mdpi.com |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by the features of its most stable tautomer, 2-phenyl-3H-indol-3-one oxime.

The IR spectrum would be expected to show a broad absorption band in the high-frequency region (3200-3500 cm⁻¹) corresponding to the O-H stretch of the oxime, which may be broadened due to hydrogen bonding. A sharper peak around 3400 cm⁻¹ for the indole N-H stretch is also anticipated. The C=N stretching vibration of the oxime would appear in the 1620-1680 cm⁻¹ region. Aromatic C=C and C-H stretching vibrations from both the indole and phenyl rings would also be prominent. derpharmachemica.com

If the 3-nitroso tautomer were present in a detectable amount, a characteristic N=O stretching band would be expected around 1500-1560 cm⁻¹.

| Vibrational Mode | Functional Group | Tautomer | Expected Frequency Range (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Oxime | Oxime | 3200 - 3500 (broad) |

| N-H Stretch | Indole | Both | ~3400 (sharp) |

| Aromatic C-H Stretch | Aryl rings | Both | 3000 - 3100 |

| C=N Stretch | Oxime | Oxime | 1620 - 1680 |

| C=C Stretch | Aryl rings | Both | 1450 - 1600 |

| N=O Stretch | Nitroso | Nitroso | 1500 - 1560 |

| N-O Stretch | Oxime | Oxime | 930 - 960 |

Computational and Theoretical Investigations of 3 Nitroso 2 Phenyl 1h Indole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. From this, a wealth of information regarding molecular geometry, stability, and reactivity can be derived.

DFT calculations are frequently employed to unravel the intricate mechanisms of chemical reactions, including the formation of substituted indoles. By mapping the potential energy surface, identifying transition states, and calculating activation energies, researchers can gain a step-by-step understanding of how reactants are converted into products. For instance, quantum chemical approaches have been used to investigate the superbase-mediated self-organization of pyrroles from acetylenes and nitriles, providing insights into the reaction pathways and activation barriers. acs.org Similarly, the nitrosation of indoles, a key step in the synthesis of compounds like 3-nitroso-2-phenyl-1H-indole, is a process that could be thoroughly investigated using DFT to determine the precise mechanism, which can be influenced by factors such as the acidity of the environment. semanticscholar.org

However, specific DFT studies elucidating the synthetic pathways for the formation of this compound are not prominently featured in the reviewed scientific literature. Such a study would be invaluable in optimizing reaction conditions and understanding the regioselectivity of the nitrosation of 2-phenyl-1H-indole.

A significant application of DFT is the prediction of spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Theoretical calculations can provide accurate predictions of vibrational frequencies (IR spectroscopy), electronic transitions (UV-Vis spectroscopy), and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net For substituted indoles, DFT has been used to study their photophysical and photochemical properties, including the calculation of absorption spectra that show good agreement with experimental data.

The stability of N-nitroso compounds is intrinsically linked to the strength of the N-NO bond. The dissociation of this bond can proceed either heterolytically, to form ions, or homolytically, to generate radicals. The energy required for the homolytic cleavage of this bond is known as the Bond Dissociation Energy (BDE). Computational methods, including DFT, are valuable tools for calculating BDEs. researchgate.netnsf.gov

A study focusing on the N-NO bond dissociation energies of several N-nitrosodiphenylamine derivatives and two N-nitrosoindoles in acetonitrile (B52724) provides crucial insights. acs.org The homolytic N-NO bond dissociation energies (ΔHhomo(N−NO)) were determined from a thermodynamic cycle. The research indicated that homolysis of the N-NO bond to produce a nitrogen radical and a nitric oxide radical (NO•) is energetically much more favorable than heterolysis. acs.org This suggests that reactions initiated by the release of NO• from N-nitrosoindoles are a likely pathway for their chemical and biological activity.

While this study did not specifically include this compound, the data for the two investigated N-nitrosoindoles provide the most relevant experimental and thermodynamically derived values for understanding the stability of the N-NO bond in this class of compounds.

Table 1: N-NO Bond Dissociation Energies in Acetonitrile

| Compound | ΔHhet(N−NO) (kcal/mol) | ΔHhomo(N−NO) (kcal/mol) |

|---|---|---|

| N-Nitrosoindole | 60.8 ± 1.2 | 31.6 ± 1.8 |

| N-Nitroso-2,3-dihydroindole | 62.5 ± 1.2 | 39.2 ± 1.8 |

Data adapted from Zhu, X.-Q., et al. (2002). acs.org

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in exploring the energetics of reaction pathways and characterizing the geometry of transition states. nih.govnih.gov These calculations can provide a quantitative picture of the energy changes that occur during a chemical transformation, which is essential for predicting reaction rates and understanding reaction mechanisms. For instance, such calculations have been employed to assess the carcinogenicity risk of various nitrosamines by examining their activation and deactivation pathways. nih.govnih.govresearchgate.net

In the context of this compound, quantum chemical calculations could be used to investigate its reactivity towards various reagents. For example, the energetics of NO• release or the reaction of the indole (B1671886) ring with electrophiles or nucleophiles could be modeled. This would provide valuable information on the compound's potential reaction pathways and the stability of any intermediates. At present, detailed studies applying these methods to the specific reaction energetics of this compound are not available in the surveyed literature.

Molecular Modeling and Dynamics Simulations Applied to Nitrosoindole Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for studying the interactions of molecules with their environment, including solvents or biological macromolecules. tandfonline.comespublisher.comtandfonline.com MD simulations, in particular, can track the movements of atoms over time, providing a dynamic picture of molecular behavior and interactions.

For indole derivatives, these techniques have been used to study their binding to biological targets such as enzymes and receptors. tandfonline.comtandfonline.comnih.gov These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity and selectivity of a molecule. tandfonline.com

While no specific molecular modeling or dynamics simulations focused on the interactions of this compound have been found, this approach holds significant promise. Such studies could, for example, simulate the interaction of the molecule with biological membranes or its binding to a specific protein target, thereby providing insights into its potential biological activity and mechanism of action.

Strategic Applications of 3 Nitroso 2 Phenyl 1h Indole in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The strategic placement of the nitroso group at the C3 position of the 2-phenyl-1H-indole scaffold makes it a valuable precursor for the synthesis of more elaborate heterocyclic systems. This includes the formation of fused indole (B1671886) rings, polyheterocycles, and a range of substituted indole derivatives.

Synthesis of Fused Indole Systems and Polyheterocycles

The reactivity of the nitroso group in 3-nitroso-2-phenyl-1H-indole can be harnessed to construct fused heterocyclic systems. For instance, the reduction of the nitroso group to an amino group, followed by a Pictet-Spengler-type reaction, can lead to the formation of β-carboline derivatives. frontiersin.org This transformation involves the condensation of the resulting amine with an aldehyde or ketone to generate a new ring fused to the indole core. frontiersin.org Such strategies have been employed to create complex polyheterocyclic scaffolds, including hexahydropyrido[4',3':4,5]pyrrolo[3,2-c]carbazole systems. frontiersin.org The synthesis of these intricate molecules often involves a one-pot, multi-step process, highlighting the efficiency of using nitrosoindoles as key building blocks. frontiersin.org

Furthermore, the chemistry of related nitroso compounds has been shown to be instrumental in synthesizing fused systems like thieno[2,3-b]indoles. nih.gov While not directly involving this compound, these methodologies, which often rely on cyclization reactions of appropriately substituted precursors, demonstrate the potential of the nitroso functionality in facilitating the assembly of complex heterocyclic frameworks. nih.gov

Construction of Substituted Indole Derivatives

This compound serves as a key intermediate for accessing a variety of substituted indole derivatives. The nitroso group can be readily transformed into other functional groups, enabling further molecular diversification. A significant application lies in the synthesis of 3-aminoindoles. mdpi.com Reduction of the nitroso moiety, for example with hydrazine (B178648) hydrate, provides a direct route to the corresponding 3-amino-2-phenyl-1H-indole. mdpi.com

Moreover, the synthesis of 3-nitroso-substituted indole derivatives can be achieved through a one-pot reaction involving N-nitrosoaniline and acyl sulfur ylides, catalyzed by transition metals like rhodium. google.com This method allows for the construction of the 3-nitrosoindole core with various substituents. google.com The resulting products are valuable intermediates for preparing a range of organic molecules, including those with potential applications as high-spin organic polymers and anti-inflammatory agents. google.com

The following table summarizes the synthesis of various substituted indole derivatives, showcasing the versatility of synthetic methods leading to and from the indole core.

| Starting Material(s) | Reagent(s)/Catalyst(s) | Product Type | Yield (%) | Ref. |

| N-methyl-N-phenylimine, 3-phenylpropionylthioylide | Dichloro(pentamethylcyclopentadienyl) rhodium (III), Silver carbonate, Trifluoroacetic acid | 3-Nitroso-substituted indole derivative | 86 | google.com |

| 2-Haloaniline derivatives, Phenylacetylene (B144264) | Pd(PPh3)2Cl2, CuI, Triethylamine | 2-Phenylindole | 69-78 | nih.gov |

| Indole, Nitrostyrene | Phosphorous acid, then Hydrazine hydrate | 3-Aminoindole | Good to Excellent | mdpi.com |

| 1-(2-Alkynylphenyl)ketoxime | (NCCl)3, InCl3 | N-Substituted indole | - | mdpi.com |

| N-Acyl-2-alkynylanilines | PdCl2(CH3CN)2 | 3-Acyl-indole | - | mdpi.com |

Methodological Advancements in C-H Activation and Functionalization

The field of C-H activation has seen significant advancements through the use of directing groups, and the nitroso group has emerged as a transient yet effective directing group in this context. acs.orgresearchgate.net Specifically, rhodium(III)-catalyzed C-H activation directed by an N-nitroso group has enabled the development of novel and efficient methods for indole synthesis. acs.orgresearchgate.net

This strategy involves the in-situ formation of an N-nitrosoaniline, which then directs the ortho-C-H activation of the aniline (B41778) ring. The subsequent reaction with a coupling partner, such as an α-diazo-β-keto compound, leads to the formation of a new carbon-carbon bond. acs.orgresearchgate.net A key feature of this methodology is the traceless nature of the nitroso directing group, which is removed during the cyclization/denitrosation cascade to afford the final indole product. acs.orgresearchgate.net This approach is atom- and step-economical, providing a powerful tool for constructing substituted indoles from readily available starting materials. acs.orgresearchgate.net

The reaction proceeds through a hitherto unobserved reactivity pattern for the N-nitroso group, showcasing its potential to facilitate challenging bond formations. acs.orgresearchgate.net This method has been successfully applied to the synthesis of a variety of indole skeletons. acs.orgresearchgate.net

Development of Novel Reagents and Catalyst Systems Based on Nitrosoindole Chemistry

The unique reactivity of this compound and related nitroso compounds has spurred the development of novel reagents and catalytic systems. While specific catalyst systems based directly on the this compound structure are not extensively documented, the broader chemistry of nitrosoarenes provides a foundation for such advancements. diva-portal.org

Nitrosoarenes are known to be versatile reagents capable of participating in a wide range of reactions, including cycloadditions and radical trapping. diva-portal.org This reactivity can be exploited to design new synthetic transformations. For example, the reaction of nitrosoarenes with alkynes, catalyzed by transition metals, has been explored for the synthesis of various heterocyclic compounds. scirp.org

Furthermore, the development of one-pot methods for the synthesis of 3-nitroso-substituted indoles using transition metal catalysts highlights the potential for creating catalytic cycles that rely on the formation and subsequent transformation of a nitrosoindole intermediate. google.com A rhodium(III) compound, for instance, has been shown to catalyze the synthesis of 3-nitroso-substituted indole derivatives from N-nitrosoanilines and acyl sulfur ylides. google.com This process involves C-H activation, cyclization, and a cascaded nitroso group migration, demonstrating the intricate role the catalyst plays in orchestrating these transformations. google.com

Applications in Materials Science as Precursors for Organic Polymers

Indole-based structures are recognized for their potential in materials science, finding applications in organic polymers, dyes, and pigments. uninsubria.it Specifically, 3-nitroso-substituted indole derivatives have been identified as important organic synthesis intermediates for the preparation of various high-spin organic polymers and LED polymers. google.com The electronic properties of the indole ring system, which can be tuned by substituents, make it an attractive building block for creating functional organic materials.

The synthesis of polymers derived from this compound is an area of ongoing research. The ability to introduce various functional groups onto the indole core, as well as the potential for polymerization through reactions involving the nitroso group or other positions on the indole ring, opens up possibilities for creating novel polymeric materials with tailored electronic and optical properties. For example, rhodium(III)-catalyzed N-nitroso-directed C-H olefination polymerization has been reported, showcasing a pathway to polymers from N-nitrosoaniline precursors. acs.org

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 3-nitroso-2-phenyl-1H-indole with regioselectivity?

- Methodological Answer : A regioselective approach involves the cycloaddition of nitrosoarenes with alkynes under controlled conditions. For example, nitroso-terephthalic acid dimethyl ester (prepared via oxidation of anilines with H₂O₂ and sodium tungstate) reacts with substituted alkynes in ethanol at 65°C, yielding nitroso-indole derivatives. This method ensures regioselectivity through steric and electronic modulation of substituents on both reactants .

- Key Parameters : Reaction temperature (65°C), solvent (ethanol), and catalyst (sodium tungstate). Characterization via , , and elemental analysis confirms purity and regiochemistry.

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound derivatives?

- Methodological Answer : Use high-resolution (400 MHz) in CDCl₃ to resolve aromatic proton splitting patterns. For nitroso groups, IR spectroscopy (1720–1680 cm⁻¹) identifies characteristic C=O stretches in nitrosoarene precursors. Mass spectrometry (CI mode) provides molecular ion confirmation, while elemental analysis validates stoichiometry .

- Data Interpretation : Compare spectral data to literature values for analogous indole derivatives, such as 3-(naphthalen-2-ylmethyl)-1H-indole, to confirm functional group integrity .

Advanced Research Questions

Q. What computational and experimental tools are critical for analyzing the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for visualization is recommended. For example, 2-(4-fluorophenyl)-3-methyl-1H-indole was resolved at 93 K, with R-factor = 0.065, using SHELXL-2018/3 .

- Advanced Tip : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For five-membered rings, calculate amplitude (q) and phase angle (φ) to describe out-of-plane distortions .

Q. How do Pd- vs. Rh-mediated catalytic systems influence the synthesis and functionalization of this compound?

- Methodological Answer : Pd catalysts (e.g., Pd(PPh₃)₄) favor cross-coupling reactions for aryl halide functionalization, while Rh systems (e.g., RhCl(PPh₃)₃) enable C-H activation at the indole C3 position. Compare yields and by-product profiles: Pd-mediated routes often achieve >80% yield but require rigorous exclusion of moisture .

- Case Study : In SAR studies, Rh-catalyzed C3-allylation of 2-phenylindole derivatives showed enhanced bioactivity compared to Pd-based methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.